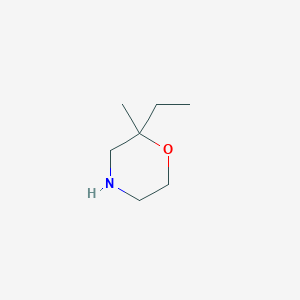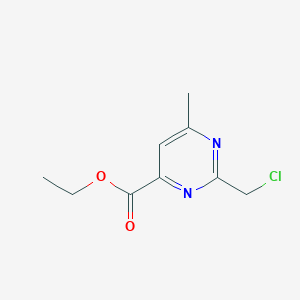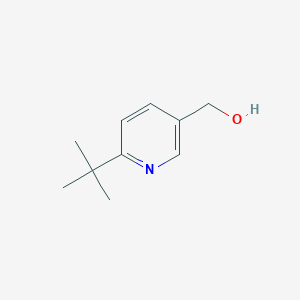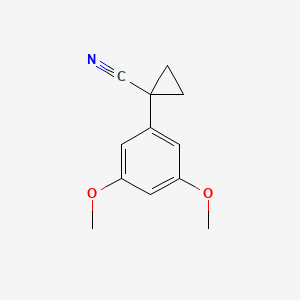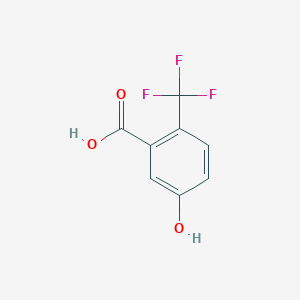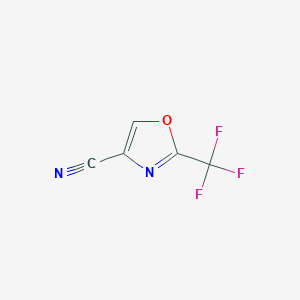
2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile
概要
説明
The compound “2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile” likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “2-(Trifluoromethyl)” part suggests that a trifluoromethyl group (-CF3) is attached to the second carbon of the oxazole ring. The “4-carbonitrile” part indicates a nitrile group (-CN) attached to the fourth carbon of the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or addition .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group and the polarity of the nitrile group .Chemical Reactions Analysis
The trifluoromethyl group and the nitrile group are both reactive. The trifluoromethyl group is often involved in nucleophilic substitution reactions, while the nitrile group can undergo reactions such as hydrolysis, reduction, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and nitrile groups. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can enhance their ability to cross biological membranes .科学的研究の応用
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs . Over the past 20 years, 19 FDA-approved drugs have incorporated the TFM group as one of the pharmacophores . This suggests that 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile could potentially be used in the development of new pharmaceuticals .
Biological and Chemical Functions
The trifluoromethyl group, including -CF3-containing compounds, performs a wide range of biological and chemical functions . This indicates that 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile could have diverse applications in biological and chemical research .
Inhibitor of Enzymes
2-(Trifluoromethyl)isonicotinic acid, a compound similar to 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile, is a potent inhibitor of enzymes such as acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B . This suggests that 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile could potentially be used in medicinal chemistry, biochemistry, and pharmacology .
Construction of Molecular Topologies
2-(Trifluoromethyl)isonicotinic acid has been shown to participate in the formation of homometallic and heterometallic molecular squares . This indicates that 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile could potentially be used in the construction of complex molecular structures .
Study of Luminescence
2-(Trifluoromethyl)isonicotinic acid has been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties . This suggests that 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile could potentially be used in fluorescence probing and in studies related to microsecond diffusion and dynamics of membranes .
Trifluoromethylation Process
In electrochemical studies, 2-(Trifluoromethyl)isonicotinic acid has been investigated for its trifluoromethylation properties . This research explores its behavior under different electrochemical conditions, contributing to the understanding of its reactions and applications in various chemical processes .
Photocatalytic Degradation
Isonicotinic acid derivatives, including 2-(Trifluoromethyl)isonicotinic acid, have been utilized in enhancing the photocatalytic degradation efficiency of certain metal-organic frameworks (MOFs) . These MOFs show a significant increase in the degradation of organic pollutants, demonstrating the compound’s potential in environmental applications .
Catalytic Ligand for Regioselective Preparation
2-Fluoro-4-(trifluoromethyl)pyridine, a compound similar to 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile, is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This suggests that 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile could potentially be used in similar catalytic processes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2O/c6-5(7,8)4-10-3(1-9)2-11-4/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHIDGQRZPCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B3376742.png)
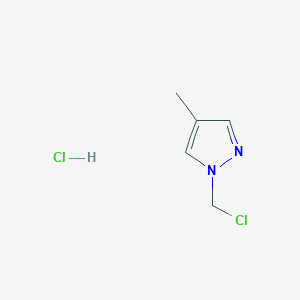
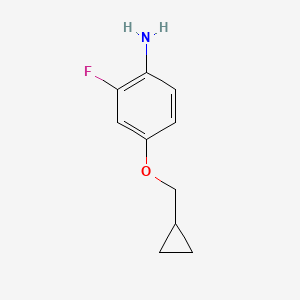
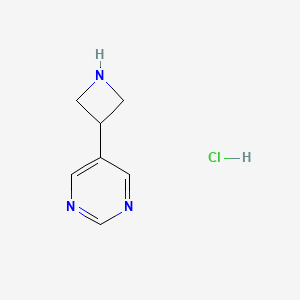
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3376767.png)
